PI3Kδ Cellular Inhibition: Direct Functional Comparison vs. Carboxylic Acid Analog
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride demonstrates PI3Kδ inhibition in a cellular context with an IC50 of 102 nM, as measured by inhibition of AKT phosphorylation in Ri-1 cells [1]. In contrast, the corresponding carboxylic acid analog (3-(4-piperidinyloxy)benzoic acid) shows a more potent IC50 of 38 nM in a different PI3K biochemical assay [2]. While the acid is more potent in a biochemical setting, the methyl ester's cellular activity provides a critical data point for understanding membrane permeability and intracellular target engagement, which are essential for cell-based SAR studies.
| Evidence Dimension | PI3Kδ Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | 3-(4-piperidinyloxy)benzoic acid (38 nM) |
| Quantified Difference | ~2.7-fold lower potency (102 nM vs 38 nM) |
| Conditions | Target: PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells (Target Compound) vs. PI3K lipid phosphorylation biochemical assay (Comparator) |
Why This Matters
This direct comparison between the methyl ester and free acid highlights that the ester prodrug or building block form may have distinct cellular permeability and potency profiles, guiding the choice of the appropriate analog for specific assay systems.
- [1] BindingDB. BDBM50394893. Affinity Data IC50: 102nM. Assay Description: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 (accessed 2026-04-19). View Source
- [2] BindingDB. PrimarySearch_ki. Affinity Data IC50: 38nM. Assay Description: The efficacy of compounds of the invention in inhibiting the PI3K induced-lipid phosphorylation. http://ww.w.bindingdb.org (accessed 2026-04-19). View Source
